molecular formula C87H148N28O23S2 B8082522 Teriparatide acetate

Teriparatide acetate

Cat. No.: B8082522
M. Wt: 2018.4 g/mol
InChI Key: UEBWAWDTEAJREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deamino-xiIle-DL-Gln-DL-Leu-DL-Met-DL-His-DL-Asn-DL-Leu-Gly-DL-Lys-DL-His-DL-Leu-DL-Asn-DL-Ser-DL-Met-DL-Glu-DL-Arg-DL-Val-NHMe is a synthetic peptide composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Teriparatide acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents such as HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for efficient production. High-throughput methods and advanced purification techniques, such as HPLC (high-performance liquid chromatography), are employed to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Deamino-xiIle-DL-Gln-DL-Leu-DL-Met-DL-His-DL-Asn-DL-Leu-Gly-DL-Lys-DL-His-DL-Leu-DL-Asn-DL-Ser-DL-Met-DL-Glu-DL-Arg-DL-Val-NHMe can undergo various chemical reactions, including:

    Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Deamino-xiIle-DL-Gln-DL-Leu-DL-Met-DL-His-DL-Asn-DL-Leu-Gly-DL-Lys-DL-His-DL-Leu-DL-Asn-DL-Ser-DL-Met-DL-Glu-DL-Arg-DL-Val-NHMe has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific diseases.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of Teriparatide acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Deamino-xiIle-DL-Gln-DL-Leu-DL-Met-DL-His-DL-Asn-DL-Leu-Gly-DL-Lys-DL-His-DL-Leu-DL-Asn-DL-Ser-DL-Met-DL-Glu-DL-Arg-DL-Val-NHMe can be compared with other synthetic peptides, such as:

    Atosiban: A peptide used as a tocolytic to halt premature labor.

    Cetrorelix: A gonadotropin-releasing hormone antagonist used in assisted reproduction.

    Bivalirudin: A thrombin inhibitor used for the treatment of heparin-induced thrombocytopenia.

    Liraglutide: A GLP-1 receptor agonist used for the treatment of diabetes mellitus type 2.

Each of these peptides has unique properties and applications, highlighting the versatility and potential of synthetic peptides in various fields.

Properties

IUPAC Name

4-[[2-[[2-[[4-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[5-amino-2-(3-methylpentanoylamino)-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[5-carbamimidamido-1-[[3-methyl-1-(methylamino)-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C87H148N28O23S2/c1-14-48(10)33-68(120)101-53(20-22-65(89)117)74(126)108-58(31-45(4)5)79(131)105-56(25-29-140-13)77(129)111-61(35-50-39-96-43-100-50)82(134)113-62(36-66(90)118)83(135)107-57(30-44(2)3)72(124)98-40-69(121)102-51(18-15-16-26-88)73(125)110-60(34-49-38-95-42-99-49)81(133)109-59(32-46(6)7)80(132)112-63(37-67(91)119)84(136)114-64(41-116)85(137)106-55(24-28-139-12)76(128)104-54(21-23-70(122)123)75(127)103-52(19-17-27-97-87(92)93)78(130)115-71(47(8)9)86(138)94-11/h38-39,42-48,51-64,71,116H,14-37,40-41,88H2,1-13H3,(H2,89,117)(H2,90,118)(H2,91,119)(H,94,138)(H,95,99)(H,96,100)(H,98,124)(H,101,120)(H,102,121)(H,103,127)(H,104,128)(H,105,131)(H,106,137)(H,107,135)(H,108,126)(H,109,133)(H,110,125)(H,111,129)(H,112,132)(H,113,134)(H,114,136)(H,115,130)(H,122,123)(H4,92,93,97)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBWAWDTEAJREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C87H148N28O23S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2018.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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